molecular formula C20H21N5O5 B2757346 2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1396803-24-9

2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2757346
CAS No.: 1396803-24-9
M. Wt: 411.418
InChI Key: TUJURDHFQGNEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a combination of phenoxy, imidazole, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves multiple steps, typically starting with the preparation of the phenoxy and imidazole intermediates. The phenoxy intermediate can be synthesized through the acetylation of 2-methoxyphenol, followed by etherification with a suitable halide. The imidazole intermediate is prepared via cyclization reactions involving nitriles and amines under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while substitution of the methoxy group could yield various ether derivatives.

Scientific Research Applications

2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The phenoxy and pyridazine moieties may also interact with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-acetyl-2-methoxyphenoxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to its combination of phenoxy, imidazole, and pyridazine moieties, which may confer distinct biological activities and chemical properties compared to other imidazole derivatives.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-14(26)15-3-4-16(17(11-15)29-2)30-12-19(27)22-8-10-25-20(28)6-5-18(23-25)24-9-7-21-13-24/h3-7,9,11,13H,8,10,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJURDHFQGNEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.